Methyl 5-bromo-2-methylpyrimidine-4-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-methylpyrimidine-4-carboxylate” can be represented by the SMILES stringCOC(=O)C1=NC(SC)=NC=C1Br
. The InChI code for this compound is 1S/C7H7BrN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3
. Physical and Chemical Properties Analysis
“this compound” is a solid compound . It is slightly soluble in water (0.42 g/L) . The molecular weight of this compound is 231.049 .Scientific Research Applications
Synthesis and Chemical Analysis
Methyl 5-bromo-2-methylpyrimidine-4-carboxylate is involved in various synthesis processes. For instance, it plays a role in the regioselective displacement reaction with ammonia, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, a precursor for further chemical transformations (Doulah et al., 2014). Additionally, this compound is used in the synthesis of thiazolo[4,5-d] pyrimidine derivatives, indicating its utility in creating novel chemical structures (Bakavoli et al., 2006).
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for various pharmaceutical agents. For example, it's used in the efficient synthesis of a dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa et al., 2000). This illustrates its importance in the development of drugs targeting specific receptors in the nervous system.
Antiviral Research
The compound has been utilized in the synthesis of 2,4-diamino-6-hydroxypyrimidines, which have shown inhibitory activity against retroviruses, demonstrating its potential in antiviral drug development (Hocková et al., 2003).
Material Science
This compound is also significant in material science. It has been involved in studies for the synthesis and analysis of novel pyrimidine-based derivatives, which can have applications in materials chemistry (Ahmad et al., 2017).
Crystallography
In crystallography, the compound is used for studying molecular structures and crystal formations. This is important for understanding the physical and chemical properties of new materials (Luo et al., 2019).
Safety and Hazards
“Methyl 5-bromo-2-methylpyrimidine-4-carboxylate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .
Properties
IUPAC Name |
methyl 5-bromo-2-methylpyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-9-3-5(8)6(10-4)7(11)12-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTMDVUGIKBUTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660060 | |
Record name | Methyl 5-bromo-2-methylpyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211530-20-9 | |
Record name | Methyl 5-bromo-2-methylpyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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